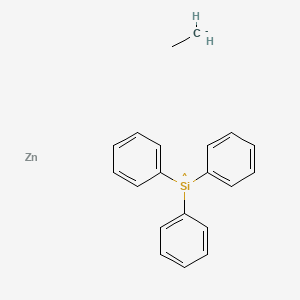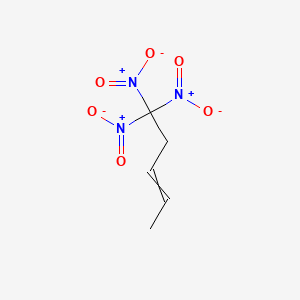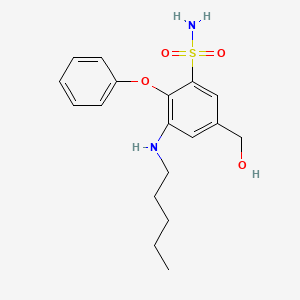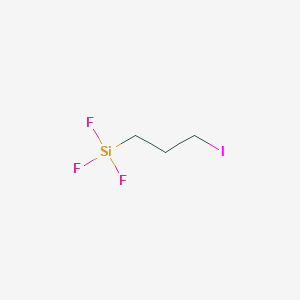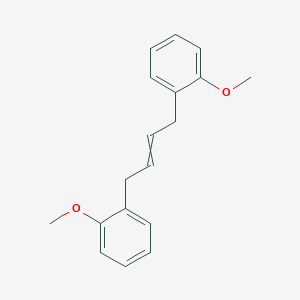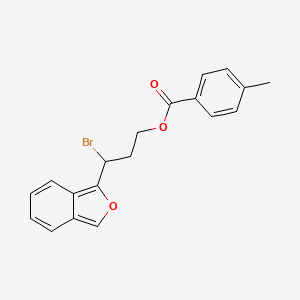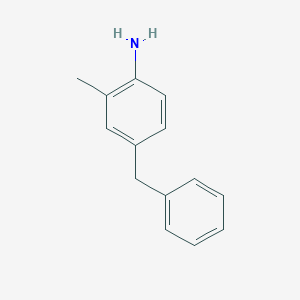![molecular formula C12H18S B14535978 Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]- CAS No. 62252-51-1](/img/structure/B14535978.png)
Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]- is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where a [2-[(1,1-dimethylethyl)thio]ethyl] group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]- typically involves the reaction of benzene with [2-[(1,1-dimethylethyl)thio]ethyl] chloride in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Scientific Research Applications
Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzene, [(1,1-dimethylethyl)thio]-: A similar compound with a slightly different structure.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Another related compound with different substituents on the benzene ring.
Uniqueness
Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]- is unique due to its specific substituent group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62252-51-1 |
|---|---|
Molecular Formula |
C12H18S |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
2-tert-butylsulfanylethylbenzene |
InChI |
InChI=1S/C12H18S/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
LQWCAPMWHBZLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


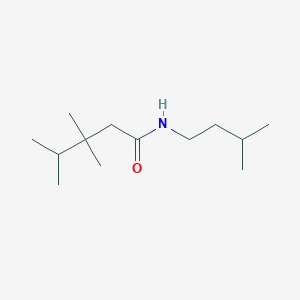
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]-](/img/structure/B14535907.png)
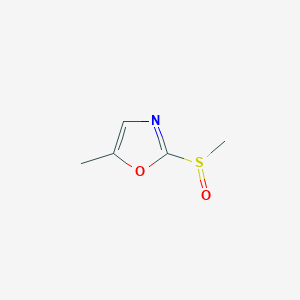
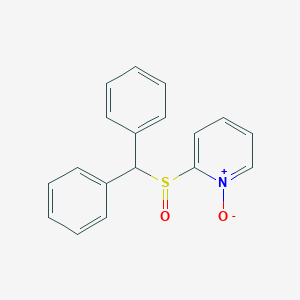
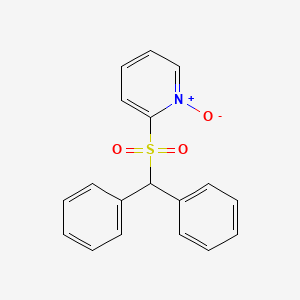
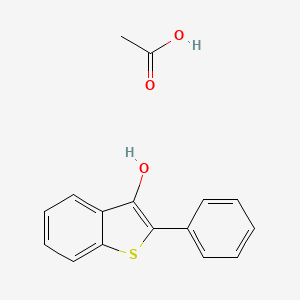
![N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14535937.png)
